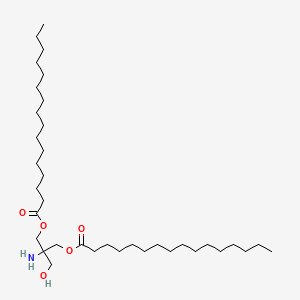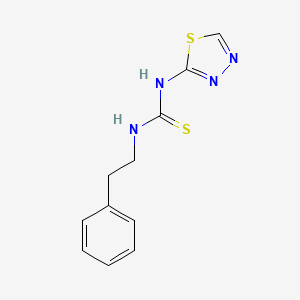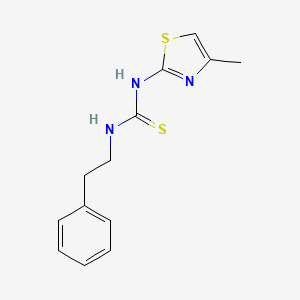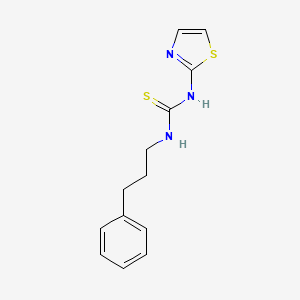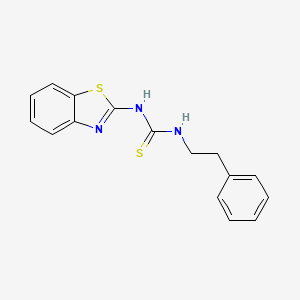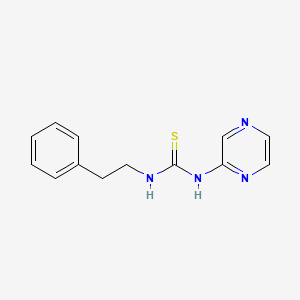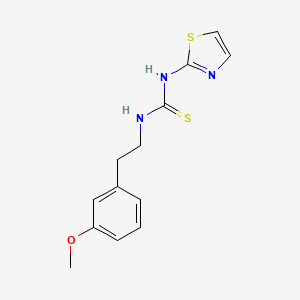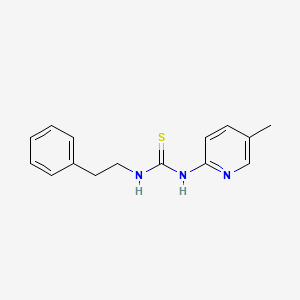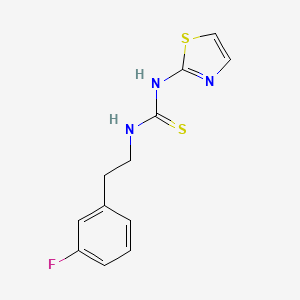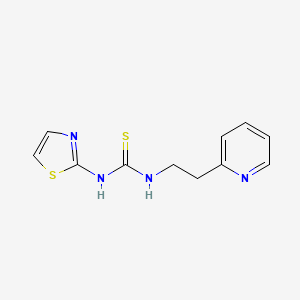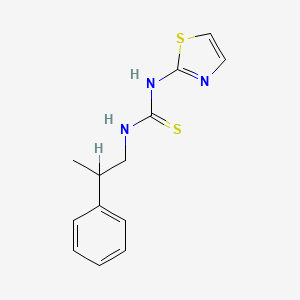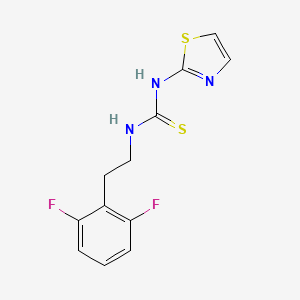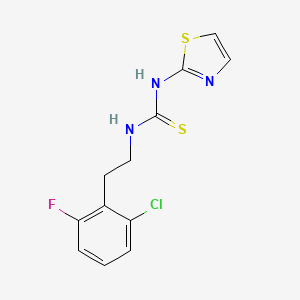
Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-309 es un compuesto que ha despertado un interés significativo en varios campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Es un compuesto a base de platino, que se utiliza a menudo en la investigación y las aplicaciones industriales por su estabilidad y reactividad.
Métodos De Preparación
La síntesis de PT-309 implica varios pasos, que suelen comenzar con la preparación de un precursor de platino. Un método común implica la reacción de cloruro de platino con un ligando orgánico en condiciones controladas. La reacción se suele llevar a cabo en un disolvente como etanol o acetona, y la temperatura se controla cuidadosamente para garantizar un rendimiento óptimo. Los métodos de producción industrial suelen implicar reactores a gran escala y sistemas de flujo continuo para mantener la coherencia y la eficiencia .
Análisis De Reacciones Químicas
PT-309 experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. En las reacciones de oxidación, PT-309 puede reaccionar con agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar compuestos de estado de oxidación superior. Las reacciones de reducción suelen implicar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que lleva a la formación de productos de estado de oxidación inferior. Las reacciones de sustitución suelen producirse con halógenos u otros nucleófilos, dando como resultado la sustitución de los ligandos unidos al centro de platino .
Aplicaciones Científicas De Investigación
PT-309 tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como catalizador en varias reacciones orgánicas, como la hidrogenación y la polimerización. En biología, PT-309 se estudia por su potencial como agente anticancerígeno debido a su capacidad para formar complejos con el ADN, inhibiendo así la replicación celular. En medicina, se exploran los derivados de PT-309 por sus propiedades terapéuticas, en particular en el tratamiento de tumores. Industrialmente, PT-309 se utiliza en la producción de sensores y dispositivos electrónicos debido a su excelente conductividad y estabilidad .
Mecanismo De Acción
El mecanismo de acción de PT-309 implica su interacción con los componentes celulares, en particular el ADN. PT-309 forma enlaces covalentes con los átomos de nitrógeno en las bases del ADN, lo que lleva a la formación de enlaces cruzados. Estos enlaces cruzados impiden que el ADN se desenrolle y se replique, causando finalmente la muerte celular. Los objetivos moleculares de PT-309 incluyen varias enzimas implicadas en la reparación y replicación del ADN, lo que lo convierte en un potente inhibidor de la proliferación celular .
Comparación Con Compuestos Similares
PT-309 se suele comparar con otros compuestos a base de platino como el cisplatino, el carboplatino y el oxaliplatino. Si bien todos estos compuestos comparten un mecanismo de acción común que implica la unión al ADN, PT-309 es único en sus propiedades estructurales y reactividad. A diferencia del cisplatino, que forma enlaces cruzados intracatenarios, PT-309 es conocido por formar enlaces cruzados intercatenarios, lo que lo hace más eficaz en ciertos tipos de cáncer. Además, PT-309 ha mostrado una mejor estabilidad y menos efectos secundarios en comparación con el carboplatino y el oxaliplatino .
Propiedades
Número CAS |
149485-98-3 |
|---|---|
Fórmula molecular |
C12H11ClFN3S2 |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
1-[2-(2-chloro-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H11ClFN3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |
Clave InChI |
DLYWQFUMFDBURV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CCNC(=S)NC2=NC=CS2)F |
Key on ui other cas no. |
149485-98-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



